4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Overview
Description
“4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular formula C8H9F3N2OS . It contains a morpholine ring, which is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of morpholines, including “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A variety of methods have been developed, including coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” includes a morpholine ring and a thiazole ring. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” are not detailed in the search results, thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has led to significant advancements. In the past 20 years, several FDA-approved drugs have featured the TFM group as a pharmacophore . These drugs exhibit diverse therapeutic effects, including antitumor, anti-inflammatory, and antiviral activities. Researchers continue to explore novel TFM-containing compounds for drug development.
Sorafenib Derivatives
Sorafenib, an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), contains a TFM group in its structure. The IUPAC name of sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . Its unique fluorine-containing moiety contributes to its therapeutic efficacy .
Cytotoxicity Studies
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, a related compound, has been evaluated for cytotoxicity against human tumor cell lines. Such studies contribute to our understanding of TFM-containing molecules’ effects on cancer cells .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)phenylacetylene, suggests that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Morpholine derivatives also have diverse biological activities .
Mode of action
Without specific information on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to detail its mode of action. Generally, thiazole and morpholine derivatives interact with biological targets to exert their effects .
Biochemical pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Without specific studies on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to describe the molecular and cellular effects of its action. Thiazole and morpholine derivatives have been associated with various biological effects .
properties
IUPAC Name |
4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVSSPGBFVQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326676 | |
Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
265107-02-6 | |
Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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